2-METHYLPROPYL-D9-AMINE HCL
CAS No.: 1219799-03-7
Cat. No.: VC0169762
Molecular Formula: C4H12ClN
Molecular Weight: 118.652
* For research use only. Not for human or veterinary use.

CAS No. | 1219799-03-7 |
---|---|
Molecular Formula | C4H12ClN |
Molecular Weight | 118.652 |
IUPAC Name | 1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H/i1D3,2D3,3D2,4D; |
Standard InChI Key | BSMNBEHEFWDHJD-RWWZLFSGSA-N |
SMILES | CC(C)CN.Cl |
CHEMICAL IDENTITY AND STRUCTURE
Nomenclature and Identification
2-Methylpropyl-D9-amine hydrochloride is known by several systematic and common names that reflect its chemical structure:
Table 1: Chemical Identifiers of 2-Methylpropyl-D9-amine Hydrochloride
Identifier Type | Value |
---|---|
CAS Number | 1219799-03-7 |
PubChem CID | 131869296 |
IUPAC Name | 1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine;hydrochloride |
Common Name | Isobutylamine-D9 Hydrochloride |
Other Synonyms | 2-Methylpropan-1-amine-d9 (hydrochloride), 1-amino-2-methylpropane-d9 hcl |
Parent Compound | 2-Methylpropyl-d9-amine (CID: 59317335) |
Unlabelled CAS Number | 5041-09-8 |
The compound's creation date in chemical databases traces back to December 18, 2017, with the most recent modification dated February 22, 2025 .
Chemical Structure and Properties
This compound features a branched carbon chain with complete deuteration except at the amino group, followed by hydrochloride salt formation. Its detailed physicochemical properties are essential for researchers requiring precise analytical standards.
Table 2: Physicochemical Properties of 2-Methylpropyl-D9-amine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C4H2D9N·HCl |
Alternative Formula Representation | C4D9H2N·ClH |
Molecular Weight | 118.65 g/mol |
Accurate Mass | 118.1223 |
Physical State | Neat (solid) |
Purity (Commercial) | 98 atom % D, min 98% Chemical Purity |
SMILES | Cl.[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N |
InChI | InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H/i1D3,2D3,3D2,4D; |
The molecular structure incorporates nine deuterium atoms strategically positioned to replace all hydrogen atoms except those on the amino group . This high level of deuteration makes the compound particularly valuable for mass spectrometric applications where distinctive isotopic patterns are required.
COMPARISON WITH FREE BASE FORM
Distinguishing Characteristics
The free base form (2-Methylpropyl-D9-amine) differs significantly from its hydrochloride salt in physical properties and chemical behavior:
Table 3: Free Base vs. Hydrochloride Salt Properties
Property | Free Base Form | Hydrochloride Salt |
---|---|---|
CAS Number | 1146967-64-7 | 1219799-03-7 |
Molecular Formula | C4H2D9N | C4H2D9N·HCl |
Molecular Weight | 82.19 g/mol | 118.65 g/mol |
Physical State | Clear colorless oil | Solid |
Solubility | Less water soluble | Enhanced water solubility |
Stability | More volatile | Increased stability |
The free base appears as a clear colorless oil, while the hydrochloride salt exists as a solid with enhanced stability and water solubility . This distinction is crucial for researchers selecting the appropriate form for specific applications.
SYNTHESIS AND PREPARATION
Synthesis Challenges
The preparation of highly deuterated compounds presents several technical challenges:
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Achieving high deuterium incorporation (isotopic purity)
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Preventing hydrogen-deuterium exchange during isolation
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Maintaining chemical purity throughout the synthetic process
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Ensuring cost-effectiveness despite expensive deuterated precursors
APPLICATIONS IN RESEARCH
Analytical Chemistry Applications
2-Methylpropyl-D9-amine hydrochloride serves critical functions in analytical chemistry:
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Internal standard for quantitative analysis in mass spectrometry
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Reference material for method validation
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Tracer compound for pharmacokinetic studies
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Standard for isotope dilution mass spectrometry
The compound's deuterium labeling creates a mass shift that allows clear differentiation from the non-deuterated analog in mass spectrometric analyses.
Pharmaceutical Research
In pharmaceutical sciences, this compound demonstrates significant utility:
"Labelled 2-Methylpropylamine is used in the synthesis of arylsulfonamide inhibitors that act upon afflictions of osteoarthritis. In addition, it is used in the synthesis of novel reservatrol amide derivatives that act as anti-tumor agents."
This application highlights its importance in developing potential therapeutic compounds targeting specific disease conditions. The deuterium labeling allows researchers to track metabolic pathways and drug disposition with high precision.
Specification | Value |
---|---|
Isotopic Purity | 98 atom % D |
Chemical Purity | Min 98% |
Storage Temperature | Room temperature (some sources suggest +4°C) |
Shipping Temperature | Room temperature |
Country of Origin | CANADA |
Format | Neat |
Research Restrictions | For research use only, not for human or veterinary use |
These specifications ensure researchers receive material of appropriate quality for scientific applications .
Purchasing Considerations
When acquiring this compound, researchers should consider several factors:
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Documentation requirements: Additional permits or certifications may be needed
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Handling fees: May apply due to controlled product status
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Production timeline: Often made to order rather than kept in stock
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Shipping restrictions: May apply due to chemical classification
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Shelf life: May have limited stability period
Several commercial suppliers offer the compound under different product codes, including CDN-D-5963 and TRC-M326812-10MG .
Parameter | Recommendation |
---|---|
Primary Storage Temperature | Room temperature |
Alternative Storage Temperature | +4°C (refrigeration) |
Container | Airtight, moisture-resistant |
Light Exposure | Minimal (protected from direct light) |
Atmosphere | Inert (when possible) |
Following these guidelines helps preserve both chemical and isotopic purity over time .
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